molecular formula C19H18N4OS B2893107 N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide CAS No. 894004-40-1

N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

Cat. No.: B2893107
CAS No.: 894004-40-1
M. Wt: 350.44
InChI Key: PLQVSNMDMCCIEQ-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a pyridazinyl group, a pyridinyl group, and a thioacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide typically involves the following steps:

    Formation of the thioacetamide moiety: This can be achieved by reacting an appropriate acyl chloride with a thiol in the presence of a base.

    Coupling with pyridazinyl and pyridinyl groups: The thioacetamide intermediate is then coupled with 6-(pyridin-2-yl)pyridazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinyl and pyridinyl groups can be reduced under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide moiety would yield sulfoxides or sulfones, while reduction of the pyridazinyl group could yield dihydropyridazines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide would depend on its specific interactions with molecular targets. Potential pathways could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide: Unique due to its specific combination of functional groups.

    Other thioacetamides: Similar in having the thioacetamide moiety but differing in the attached aromatic groups.

    Pyridazinyl compounds: Similar in having the pyridazinyl group but differing in other functional groups.

Uniqueness

This compound is unique due to its specific combination of a thioacetamide moiety with pyridazinyl and pyridinyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-14-5-7-15(8-6-14)12-21-18(24)13-25-19-10-9-17(22-23-19)16-4-2-3-11-20-16/h2-11H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQVSNMDMCCIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322236
Record name N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894004-40-1
Record name N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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